2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N6O5S and its molecular weight is 546.48. The purity is usually 95%.
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Biological Activity
The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 847190-62-9 , is a complex organic molecule with significant potential in pharmaceutical applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral and anticancer properties. The unique structure of this compound incorporates multiple functional groups that contribute to its reactivity and biological efficacy.
Chemical Structure and Properties
The chemical formula of the compound is C20H17N7O6S, with a molecular weight of approximately 483.5 g/mol. The structural complexity includes a pyrimidine ring fused with various functional groups such as nitrophenyl and trifluoromethyl moieties.
Property | Value |
---|---|
CAS Number | 847190-62-9 |
Molecular Formula | C20H17N7O6S |
Molecular Weight | 483.5 g/mol |
Chemical Structure | Structure |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrimidine derivatives often exhibit their effects through inhibition of nucleic acid synthesis or interference with enzyme activity related to DNA and RNA metabolism. Specifically, the thioacetamide group may enhance binding affinity to target proteins or enzymes involved in cell proliferation and survival pathways.
Anticancer Activity
Research indicates that compounds similar to this pyrimidine derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of pyrimidines can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 27.6 μM to 50 μM depending on the substituents on the pyrimidine ring .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that similar thieno[2,3-d]pyrimidine derivatives possess varying degrees of antibacterial and antifungal activities:
- Antibacterial Screening : Agar diffusion methods revealed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory and antiviral activities, common among pyrimidine derivatives. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances these activities by increasing the electron deficiency at specific sites on the molecule.
Case Studies
- Study on Anticancer Effects : A study conducted by Elmongy et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives similar in structure to our compound. They reported an inhibitory activity ranging from 43% to 87% against breast cancer cells .
- Antimicrobial Evaluation : Research by Saddik et al. focused on synthesizing thieno[2,3-d]pyrimidine derivatives and assessing their cytotoxicity against tumor cells. Their findings indicated that modifications in the chemical structure significantly impacted antimicrobial efficacy .
Properties
CAS No. |
847190-50-5 |
---|---|
Molecular Formula |
C23H17F3N6O5S |
Molecular Weight |
546.48 |
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17F3N6O5S/c1-30-19-17(21(34)31(2)22(30)35)20(29-18(28-19)12-3-9-15(10-4-12)32(36)37)38-11-16(33)27-14-7-5-13(6-8-14)23(24,25)26/h3-10H,11H2,1-2H3,(H,27,33) |
InChI Key |
WUPWHUOMIAYZCP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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